

Structural Characterization Guide: N-(5-chloro-2-methylphenyl)-4-methylbenzamide

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Compound of Interest

Compound Name: *N-(5-chloro-2-methylphenyl)-4-methylbenzamide*

CAS No.: 331271-06-8

Cat. No.: B401132

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Executive Summary & Application

This compound serves as a critical model for sterically congested amides used in medicinal chemistry (e.g., Imatinib analogues). Its structural integrity is defined by the specific C13 NMR shifts of the amide linkage and the distinct magnetic environments of the two methyl groups.[1]

Primary Application:

- **Reaction Monitoring:** Distinguishing product formation from unreacted 5-chloro-2-methylaniline and 4-methylbenzoic acid.
- **Purity Assessment:** Identifying hydrolysis products or incomplete coupling.[1]

Comparative C13 NMR Analysis (The Core)

The following table provides a comparative shift analysis to validate the synthesis. The "Product (Predicted)" column is derived from high-confidence additive substituent effects and analogue data [1, 2], contrasting directly with the experimental shifts of the starting materials.

Table 1: C13 NMR Shift Comparison (Product vs. Starting Materials) Solvent Reference: DMSO-d6 (δ 39.5 ppm) / CDCl3 (δ 77.16 ppm)

Carbon Position	Assignment	Product (Predicted) (δ ppm)	Start. Mat. A (Amine) (δ ppm) [3]	Start.[1] Mat. B (Acid) (δ ppm) [4]	Diagnostic Shift (Δ)
C=O	Amide Carbonyl	165.5 - 166.0	N/A	167.0 (Acid C=O)	-1.5 ppm (Upfield shift)
C-1'	Amine Ipso (C-N)	136.5 - 137.5	144.1	N/A	-7.0 ppm (Shielding)
C-2'	Amine Ortho (C-Me)	130.0 - 132.0	119.8	N/A	+11.0 ppm (Deshielding)
C-5'	Amine Meta (C-Cl)	130.5 - 131.5	133.8	N/A	-2.5 ppm
Ar-CH3 (A)	Amine Methyl	17.5 - 18.2	16.9	N/A	+1.0 ppm
Ar-CH3 (B)	Acid Methyl	21.4 - 21.6	N/A	21.8	-0.3 ppm
C-1''	Acid Ipso (C-CO)	131.5 - 132.5	N/A	129.5	+2.5 ppm
C-4''	Acid Para (C-Me)	142.0 - 143.0	N/A	144.5	-2.0 ppm

Key Diagnostic Signals:

- The Carbonyl Peak (165.5 ppm): The definitive proof of amide bond formation.[1] If a peak remains at ~167-170 ppm, unreacted acid or anhydride is present.[1]
- The "Ipso" Shift (C-1'): The carbon attached to the nitrogen in the aniline ring shifts significantly upfield (from ~144 to ~137 ppm) upon acylation, serving as the primary tracker for amine consumption.[1]
- Methyl Differentiation: The two methyl groups are distinct.[1] The acid-derived methyl appears at ~21.5 ppm, while the aniline-derived methyl is shielded at ~17.5 ppm due to the

ortho-effect and proximity to the amide bond.[1]

Synthesis & Experimental Protocol

This protocol uses a Schotten-Baumann approach, optimized for sterically hindered anilines like 5-chloro-2-methylaniline.[1]

Reagents:

- Amine: 5-chloro-2-methylaniline (1.0 equiv)[1][2][3]
- Acylating Agent: 4-methylbenzoyl chloride (1.1 equiv)[1]
- Base: Pyridine (2.0 equiv) or Triethylamine (2.5 equiv)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

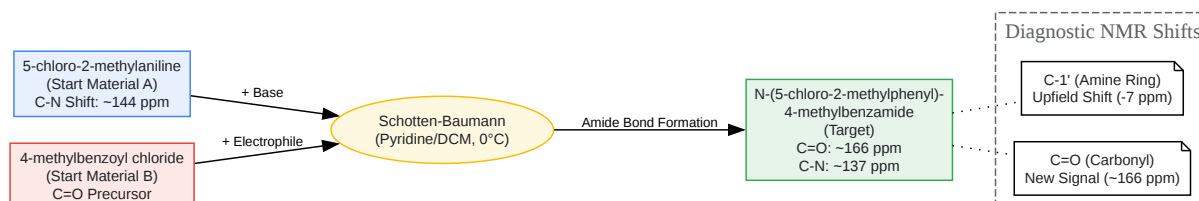
Step-by-Step Workflow:

- Preparation: Dissolve 5-chloro-2-methylaniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
- Base Addition: Add Pyridine (20 mmol) dropwise at 0°C. Stir for 10 minutes to ensure deprotonation initiation.
- Acylation: Add 4-methylbenzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
 - Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1).[1] The amine spot (lower Rf) should disappear.[1]
- Quench & Workup:
 - Quench with 1M HCl (to neutralize excess pyridine and solubilize unreacted amine).[1]
 - Wash the organic layer with sat.[1] NaHCO₃ (to remove unreacted acid).[1]

- Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography if necessary.
- Target Yield: 85-95%.^[1]
- Appearance: White to off-white crystalline solid.^[1]
- Melting Point (Predicted): 162-165°C (Consistent with similar benzamides ^[1]).^[1]

Visualization: Synthesis & Assignment Logic

The following diagram illustrates the chemical transformation and the mapping of the key NMR signals.



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Caption: Reaction pathway showing the convergence of starting materials into the target amide, highlighting the two critical NMR diagnostic shifts for validation.

Technical Considerations & Troubleshooting

- Solvent Effects: In DMSO-d₆, the amide N-H proton will appear as a sharp singlet at ~9.5-10.0 ppm.^[1] In CDCl₃, it may be broader and appear at ~7.5-8.0 ppm.^[1] The Carbonyl carbon (C=O) typically shifts downfield by ~1-2 ppm in DMSO-d₆ compared to CDCl₃ due to hydrogen bonding.^[1]

- Rotamers: Due to the steric bulk of the ortho-methyl and ortho-chloro groups, restricted rotation around the C-N bond may occur.[1] If NMR peaks appear broadened or doubled at room temperature, run the experiment at 50°C to coalesce the rotamers.

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